2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde
Description
Significance of Pyrrole (B145914) Heterocycles in Contemporary Synthetic Strategies
Pyrrole heterocycles are fundamental five-membered aromatic rings containing a nitrogen atom. They are ubiquitous in nature, forming the core of vital biological molecules such as heme, chlorophyll, and vitamin B12. In contemporary synthetic organic chemistry, the pyrrole ring is a privileged structure, frequently incorporated into pharmaceuticals, functional materials, and catalysts. The inherent aromaticity and the ability of the nitrogen atom to modulate the electronic properties of the ring make pyrroles attractive targets for the development of novel synthetic methodologies. The synthesis of functionalized pyrroles has been a subject of intense research, with methods like the Paal-Knorr, Hantzsch, and Barton-Zard syntheses being classical examples. sigmaaldrich.comorganic-chemistry.org More recent advancements have focused on metal-catalyzed cross-coupling reactions and multicomponent reactions to afford highly substituted pyrrole derivatives. nih.gov
Overview of Dicarbaldehyde Functionality in Complex Organic Synthesis
The presence of two aldehyde groups on an aromatic ring, known as dicarbaldehyde functionality, provides a powerful tool for synthetic chemists. These groups can undergo a variety of reactions, including oxidation, reduction, and, most notably, condensation reactions with nucleophiles. In the context of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde , the vicinal arrangement of the two formyl groups opens up possibilities for the construction of fused ring systems and macrocycles. For instance, reaction with diamines can lead to the formation of novel heterocyclic structures and macrocyclic adducts. sigmaaldrich.com The dicarbaldehyde can act as a precursor to porphyrins and their analogues, which are crucial in materials science and photodynamic therapy. acgpubs.org
Historical Context and Evolution of Synthetic Approaches to Functionalized Pyrrole Systems
The synthesis of functionalized pyrroles dates back to the 19th century with the pioneering work of Knorr and Hantzsch. sigmaaldrich.com The introduction of formyl groups onto the pyrrole ring, a key step in accessing compounds like This compound , has been historically achieved through methods like the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction, which employs a mixture of a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium species, is a cornerstone of aromatic formylation. wikipedia.orgchemtube3d.com
Initially, the formylation of pyrroles was primarily directed towards the more reactive α-positions (2 and 5). The synthesis of β-formylated pyrroles, and particularly vicinal dicarbaldehydes at the 3 and 4-positions, presented a significant challenge due to the electronic preferences of the pyrrole ring. Over time, chemists have developed more sophisticated strategies to control the regioselectivity of formylation. This includes the use of protecting groups on the nitrogen atom and at the α-positions to direct the Vilsmeier-Haack reagent to the β-positions. For instance, the synthesis of the N-phenylsulfonyl derivative of the title compound has been reported, showcasing a method to introduce functionality at the 3 and 4-positions. acgpubs.orgjk-sci.com The development of methods for the diformylation of pyrroles, while challenging, has been a significant area of research, driven by the synthetic utility of the resulting dicarbaldehydes.
Detailed Research Findings
The synthesis of This compound can be approached through the formylation of 2,5-dimethylpyrrole. A common method for introducing formyl groups onto a pyrrole ring is the Vilsmeier-Haack reaction. organic-chemistry.org
A reported synthesis for a closely related compound, 2,5-dimethyl-1-(phenylsulfonyl)-1H-pyrrole-3,4-dicarbaldehyde , starts from This compound itself. acgpubs.orgnih.gov In this procedure, the parent dicarbaldehyde is treated with sodium tert-butoxide and then with phenylsulfonyl chloride in tetrahydrofuran (B95107) (THF) to yield the N-sulfonylated product. acgpubs.orgnih.gov This indicates that the parent dicarbaldehyde is a known starting material, likely accessible through the diformylation of 2,5-dimethylpyrrole.
The reactivity of the dicarbaldehyde functionality in This compound is exemplified by its reactions with diamines. Studies have shown that it reacts with α,ω-diaminoalkanes to form either 2:2 macrocyclic adducts or 1:1 bicyclic adducts, depending on the length of the alkane chain. sigmaaldrich.com These reactions highlight the utility of this compound in constructing complex supramolecular structures.
Below are tables summarizing key data for the title compound and a closely related derivative.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | sigmaaldrich.com |
| Molecular Weight | 151.16 g/mol | sigmaaldrich.com |
| Appearance | Solid | rlavie.com |
| CAS Number | 56139-74-3 | sigmaaldrich.com |
Interactive Data Table: Synthesis and Spectroscopic Data of 2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrole-3,4-dicarbaldehyde
| Parameter | Details | Source |
| Starting Material | This compound | acgpubs.orgnih.gov |
| Reagents | Sodium tert-butoxide, Phenylsulfonyl chloride, THF | acgpubs.orgnih.gov |
| Yield | 64% | acgpubs.orgnih.gov |
| Melting Point | 395 K | acgpubs.orgnih.gov |
| ¹H NMR (CDCl₃, δ ppm) | Not explicitly provided for this derivative in the search results. | |
| ¹³C NMR (CDCl₃, δ ppm) | Not explicitly provided for this derivative in the search results. | |
| IR (cm⁻¹) | Not explicitly provided for this derivative in the search results. | |
| Crystal Structure | The mean planes of the pyrrole and phenyl rings form a dihedral angle of 88.7(1)°. The aldehyde groups are slightly twisted from the pyrrole plane. | acgpubs.orgjk-sci.com |
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(3-10)8(4-11)6(2)9-5/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDZUXWJEWKBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401982 | |
| Record name | 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56139-74-3 | |
| Record name | 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56139-74-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,5 Dimethyl 1h Pyrrole 3,4 Dicarbaldehyde and Its Structural Analogs
Established Synthetic Pathways and Chemical Transformations
Multi-step Reaction Sequences for Pyrrole (B145914) Dicarbaldehyde Construction
The construction of the 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde scaffold can be achieved through multi-step sequences that often involve the initial synthesis of a substituted pyrrole ring followed by functional group manipulations. A common precursor is 2,5-dimethylpyrrole, which can be synthesized from the Paal-Knorr reaction of acetonylacetone with ammonium carbonate. orgsyn.org This initial pyrrole can then undergo subsequent reactions to introduce the aldehyde functionalities.
One illustrative multi-step synthesis involves the preparation of a related isomer, 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde. This process starts from ethyl acetoacetate and acetic acid to first synthesize 2,4-dimethylpyrrole, which is then subjected to a diformylation reaction to yield the final product with a 38% yield. thieme-connect.de Although this example leads to a different isomer, the general strategy of synthesizing a substituted pyrrole followed by formylation is a key approach.
A two-step synthesis for 2,4-disubstituted pyrroles has been developed involving the cyclocondensation of enones with aminoacetonitrile to form 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates can then be converted to the desired pyrroles through microwave-induced dehydrocyanation. researchgate.net
Vilsmeier-Haack Formylation for Pyrrole Ring Functionalization
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. jk-sci.comfarmaciajournal.com The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netalfa-chemistry.com This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction. organic-chemistry.org
The mechanism of the Vilsmeier-Haack reaction involves three main stages:
Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent. alfa-chemistry.com
Electrophilic substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. organic-chemistry.org
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during workup to yield the aldehyde. jk-sci.com
For the synthesis of this compound, the starting material is 2,5-dimethylpyrrole. The Vilsmeier-Haack reaction introduces formyl groups onto the pyrrole ring. The reactivity of five-membered heterocycles in this reaction follows the order pyrrole > furan > thiophene. jk-sci.com The reaction conditions, such as temperature and the ratio of reactants, can be controlled to achieve mono- or diformylation.
A specific example is the synthesis of the structural isomer, 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde, where 2,4-dimethylpyrrole is dissolved in DMF and slowly treated with phosphorus oxychloride. The reaction proceeds at room temperature overnight, and after workup and recrystallization, the product is obtained in a 38% yield. thieme-connect.de
| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield |
|---|---|---|---|---|---|
| 2,4-dimethylpyrrole | Phosphorus oxychloride | DMF | Overnight | 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde | 38% |
Cyclization Reactions and Ring-Closing Approaches to Pyrrole Derivatives
The Paal-Knorr synthesis is a fundamental and widely used method for the preparation of substituted pyrroles. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under neutral or weakly acidic conditions. organic-chemistry.org The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to form the pyrrole ring. wikipedia.org
While a direct Paal-Knorr synthesis of this compound from a corresponding 1,4-dicarbonyl precursor with two aldehyde groups is conceivable, the synthesis of such a precursor can be challenging. A more common approach is to use a 1,4-diketone that will form the 2,5-dimethylpyrrole core, which can then be functionalized in subsequent steps. For instance, 2,5-hexanedione is a common starting material for the synthesis of 2,5-dimethylpyrroles through the Paal-Knorr reaction. researchgate.net
Variations of the Paal-Knorr synthesis have been developed to improve yields and reaction conditions. For example, the reaction can be catalyzed by various acids and has been adapted for solid-phase synthesis. wikipedia.org
Hydrolysis and Subsequent Derivatization of Pyrrole Precursors
The synthesis of this compound can also be achieved through the hydrolysis of suitable precursors. One such strategy involves the preparation of a pyrrole with latent aldehyde functionalities that can be unmasked in a final hydrolysis step.
A general method for synthesizing pyrrole-2,5-dicarbaldehydes utilizes the hydrolysis of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediates. orgsyn.org This approach could potentially be adapted for the synthesis of the 3,4-dicarbaldehyde isomer by starting with an appropriately substituted pyrrole precursor.
Another potential route involves the Sommelet reaction, which allows for the synthesis of aldehydes from benzyl halides via their reaction with hexamethylenetetramine (urotropine) followed by acidic hydrolysis of the resulting quaternary ammonium salt. farmaciajournal.com A hypothetical precursor for this compound could be 3,4-bis(chloromethyl)-2,5-dimethyl-1H-pyrrole, which upon undergoing the Sommelet reaction, would yield the desired dicarbaldehyde.
Development of Novel and Sustainable Synthetic Protocols (Green Chemistry Principles)
In recent years, there has been a significant focus on developing more environmentally friendly and sustainable methods for chemical synthesis, in line with the principles of green chemistry. nih.gov For the synthesis of pyrrole derivatives, several green approaches have been explored, including the use of ionic liquids, solvent-free reactions, and microwave-assisted synthesis. researchgate.netiaamonline.org
Ionic liquids have emerged as promising green solvents and catalysts for pyrrole synthesis due to their low vapor pressure, high thermal stability, and recyclability. publish.csiro.au The Paal-Knorr condensation for the synthesis of N-substituted pyrroles has been successfully carried out in ionic liquids under mild conditions. researchgate.net
Solvent-free Vilsmeier-Haack reactions have also been investigated as a green alternative to traditional methods that use volatile organic solvents. iaamonline.org These reactions can be carried out by grinding the reactants together in a mortar and pestle, leading to shorter reaction times and simpler workup procedures. researchgate.net
A one-pot, two-step process for the synthesis of pyrrole compounds from 2,5-dimethylfuran has been developed, which aligns with green chemistry principles by having a very high carbon efficiency and a low E-factor. nih.gov This process involves the acid-catalyzed ring-opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by a Paal-Knorr reaction. nih.gov
| Method | Key Features | Advantages |
|---|---|---|
| Ionic Liquid-Mediated Synthesis | Use of ionic liquids as solvents and/or catalysts. researchgate.netpublish.csiro.au | Low vapor pressure, high thermal stability, recyclability, often milder reaction conditions. researchgate.net |
| Solvent-Free Vilsmeier-Haack Reaction | Grinding of reactants in a mortar and pestle. researchgate.netiaamonline.org | Elimination of volatile organic solvents, shorter reaction times, simpler workup. iaamonline.org |
| One-Pot Synthesis from 2,5-Dimethylfuran | Two-step process with high carbon efficiency and low E-factor. nih.gov | Sustainable starting material, high atom economy, circular process potential. nih.gov |
Stereoselective and Regioselective Considerations in Dicarbaldehyde Synthesis
The synthesis of this compound does not involve the creation of chiral centers in the target molecule itself. However, the synthesis of chiral structural analogs is an important area of research. nih.govrsc.org Stereoselective syntheses of chiral pyrrole derivatives often involve the use of chiral starting materials or chiral catalysts to control the stereochemistry of the final product. nih.gov
Regioselectivity is a critical consideration in the synthesis of this compound, particularly in the formylation step. The Vilsmeier-Haack reaction is known to be regioselective, with the position of formylation being influenced by the electronic and steric effects of the substituents on the pyrrole ring. jk-sci.com
In the case of 2,5-dimethylpyrrole, the methyl groups are activating and direct electrophilic substitution to the vacant β-positions (C3 and C4). The challenge lies in achieving diformylation specifically at these two positions without formylation at other sites or polymerization of the starting material. The reaction conditions, including the stoichiometry of the Vilsmeier reagent, must be carefully controlled to favor the desired 3,4-dicarbaldehyde product.
The regioselectivity of the Vilsmeier-Haack reaction has been demonstrated in the formylation of other substituted pyrroles. For example, the formylation of 2H-indazoles, a related heterocyclic system, can be directed to the C3 position with high regioselectivity using Selectfluor under microwave-assisted conditions. thieme-connect.de
Advanced Purification and Isolation Techniques for Intermediates and Final Products
The synthesis of this compound, a polysubstituted pyrrole derivative, necessitates rigorous purification strategies to isolate the target compound and its precursors from complex reaction mixtures. Given the reactivity of the pyrrole core and the aldehyde functionalities, a multi-step purification approach is often essential to achieve high purity. Advanced techniques typically involve a combination of extraction, crystallization, and chromatographic methods, each tailored to the specific properties of the intermediates and the final product.
The purification process for pyrrole derivatives often begins with a standard aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with a suitable solvent and neutralizing it. The organic layer is then separated, washed, dried, and concentrated to yield the crude product.
For many substituted pyrroles, flash column chromatography is a crucial purification step. This technique allows for the separation of compounds based on their polarity, effectively removing unreacted starting materials and by-products. The choice of solvent system (eluent) is critical for achieving good separation.
Crystallization is another powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.
Purification of Intermediates:
A general procedure for the work-up and purification of a substituted pyrrole intermediate is outlined below:
| Step | Procedure | Purpose |
| 1. Dilution & Neutralization | The reaction mixture is diluted with acetonitrile and neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). | To quench the reaction and remove acidic components. |
| 2. Extraction | The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate (EtOAc). | To transfer the desired organic product from the aqueous phase to the organic phase. |
| 3. Washing & Drying | The combined organic extracts are washed with brine and dried over an anhydrous drying agent like magnesium sulfate (MgSO₄). nih.gov | To remove residual water and inorganic salts. nih.gov |
| 4. Solvent Removal | The solvent is removed under reduced pressure (in vacuo) to yield the crude product. nih.gov | To concentrate the product before further purification. nih.gov |
| 5. Chromatographic Purification | The crude material is purified by flash column chromatography. nih.gov | To separate the target intermediate from impurities based on polarity. nih.gov |
Purification of the Final Product:
The final product, this compound, is a solid compound. Therefore, in addition to chromatographic methods, crystallization can be a highly effective final purification step.
The table below summarizes common purification techniques applicable to the final product and its structural analogs:
| Technique | Description | Application |
| Flash Column Chromatography | A technique that uses a stationary phase (e.g., silica gel) and a mobile phase (solvent) to separate components of a mixture. | Effective for separating the dicarbaldehyde from less polar by-products. |
| Crystallization | A process where a solid compound is dissolved in a suitable solvent at high temperature and then allowed to cool, leading to the formation of pure crystals. | Ideal for obtaining high-purity final product, often from solvents like ethanol. |
| Distillation | A method used to separate liquids with different boiling points. | More applicable to liquid precursors or less substituted, more volatile pyrrole intermediates. |
In some synthetic pathways, particularly those designed with principles of green chemistry, the need for extensive purification is minimized. For example, in certain one-pot, two-step processes for creating pyrrole compounds, the products can be obtained in high yield and purity, sometimes negating the need for a separate purification step. However, for a highly functionalized molecule like this compound, such instances are less common.
Ultimately, the choice and sequence of purification techniques will depend on the specific synthetic route employed and the nature of the impurities present. A combination of extraction, chromatography, and crystallization is generally required to obtain this compound of high purity suitable for further research and application.
Reactivity and Mechanistic Investigations of 2,5 Dimethyl 1h Pyrrole 3,4 Dicarbaldehyde
Electrophilic and Nucleophilic Character of Aldehyde Groups on the Pyrrole (B145914) Core
The aldehyde groups at the 3 and 4 positions of the 2,5-dimethyl-1H-pyrrole core are the primary sites of electrophilic reactivity. The carbon atoms of these formyl groups are electron-deficient and readily undergo attack by various nucleophiles. The electron-donating nature of the pyrrole ring, however, can modulate this electrophilicity.
Structurally, the aldehyde groups are noted to be slightly twisted from the plane of the pyrrole ring. nih.govnih.gov This slight deviation can influence the accessibility of the electrophilic carbon centers to incoming nucleophiles. The reactivity of these aldehyde groups is central to the diverse derivatization strategies employed for this scaffold.
Condensation Reactions and Formation of Imine and Azomethine Derivatives
One of the most well-documented aspects of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde's reactivity is its participation in condensation reactions, particularly with primary amines, to form imine or azomethine derivatives. researchgate.net These reactions involve the nucleophilic attack of the amine on the electrophilic aldehyde carbons, followed by dehydration to yield the corresponding di-imine.
The reaction of 3,4-diformyl-2,5-dimethylpyrrole with α,ω-diaminoalkanes can lead to different products depending on the length of the alkane chain. researchgate.net For instance, reaction with 1,2-diaminoethane results in a 2:2 macrocyclic adduct, while reactions with longer chain diamines (n=4, 5, 6, and 12) can form 1:1 bicyclic adducts. researchgate.net These reactions highlight the compound's utility in the synthesis of complex macrocyclic and bicyclic systems. researchgate.net
Cyclization and Annulation Reactions Mediated by Dicarbaldehyde Functionality
The adjacent placement of the two aldehyde groups on the pyrrole core facilitates a variety of cyclization and annulation reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest for the construction of novel polycyclic aromatic compounds and other complex molecular architectures.
For example, the reaction of 3,4-diiodo-2,5-dimethyl-1H-pyrrole with thioacetamide (B46855) can lead to the formation of a fused pyrrolo[3,4-d] nih.govsigmaaldrich.comthiazole system. researchgate.net This transformation underscores the potential of the dicarbaldehyde (or a synthetic equivalent) to act as a precursor for building more elaborate heterocyclic frameworks. These cyclization strategies are pivotal in expanding the structural diversity of pyrrole-based compounds.
Advanced Redox Chemistry: Selective Oxidation and Reduction Pathways
The aldehyde functionalities of this compound are amenable to both oxidation and reduction, providing pathways to other important functional groups. Selective oxidation of the aldehyde groups can yield the corresponding dicarboxylic acid, a valuable intermediate for the synthesis of polyesters and other polymers.
Conversely, selective reduction of the aldehydes leads to the formation of the corresponding diol, 3,4-bis(hydroxymethyl)-2,5-dimethyl-1H-pyrrole. This reduction can be achieved using standard reducing agents like sodium borohydride. researchgate.net The resulting diol is a versatile intermediate that can be further functionalized, for example, by conversion to dihalides for subsequent coupling reactions.
Functionalization and Derivatization Strategies for Diverse Molecular Scaffolds
The rich reactivity of this compound allows for extensive functionalization and derivatization, making it a key platform for the development of diverse molecular scaffolds with tailored properties.
The facile reaction of the dicarbaldehyde with amines to form imines is a cornerstone for the development of chemical probes. The formation of Schiff bases can be exploited to link the pyrrole core to other molecules of interest, such as fluorophores or bioactive moieties. The resulting imine-linked conjugates can be designed to have specific recognition properties or to act as fluorescent sensors. The reaction with diamines to form macrocycles is a particularly important strategy in the design of host-guest systems and ion sensors. researchgate.net
Beyond the reactivity of the aldehyde groups, the pyrrole framework itself can be strategically functionalized. While direct electrophilic substitution on the pyrrole ring is influenced by the existing substituents, derivatization can also be achieved through modification of the starting materials prior to the pyrrole synthesis or through subsequent transformations of the pyrrole core. For instance, the formyl groups of a related diformyl-pyrrolo[3,2-b]pyrrole have been utilized in Knoevenagel condensations and Wittig reactions to introduce new substituents. nih.gov This approach allows for the construction of complex, multi-substituted pyrrole derivatives with potential applications in materials science, such as the development of dyes with specific photophysical properties. nih.gov
Interactive Data Table: Reactions of this compound
| Reactant(s) | Reaction Type | Product Type | Reference |
| α,ω-Diaminoalkanes | Condensation/Macrocyclization | Macrocyclic or Bicyclic Imines | researchgate.net |
| Thioacetamide | Cyclization/Annulation | Pyrrolo[3,4-d] nih.govsigmaaldrich.comthiazole | researchgate.net |
| Sodium Borohydride | Reduction | Diol | researchgate.net |
| Amines | Condensation | Di-imine/Azomethine | researchgate.net |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of proton and carbon signals, confirming the compound's constitution.
High-resolution ¹H NMR spectroscopy allows for the identification and quantification of the different types of protons present in the molecule. The spectrum of this compound is expected to show distinct signals for the N-H proton of the pyrrole (B145914) ring, the protons of the two methyl groups, and the protons of the two aldehyde groups. The chemical shifts of these protons are influenced by their local electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may differ from experimental results.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | ~10.0 - 11.0 | - |
| C2, C5 (pyrrole ring) | - | ~135 - 145 |
| C3, C4 (pyrrole ring) | - | ~120 - 130 |
| CH₃ | ~2.3 - 2.5 | ~10 - 15 |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between atoms in a molecule.
HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
The application of these techniques has been crucial in confirming the structures of various derivatives of this compound formed in derivatization reactions. researchgate.net
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, offering a definitive view of the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound itself is not available in the reviewed literature, the crystal structure of a derivative, 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde, has been determined. nih.gov This structure reveals that the pyrrole ring is essentially planar. The aldehyde groups are observed to be slightly twisted out of the plane of the pyrrole ring. nih.gov This information provides a valuable model for the likely conformation of the parent compound in the solid state.
Table 2: Selected Intramolecular Data for 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde Note: Data is for the phenylsulfonyl derivative and serves as an approximation for the parent compound.
| Parameter | Value |
|---|---|
| Dihedral angle between pyrrole and phenyl rings | 88.7 (1)° |
| Torsion angle C2—C3—C5—O3 | 2.1 (3)° |
In the solid state, molecules of this compound would be expected to interact with each other through various intermolecular forces. The presence of the N-H group allows for the formation of hydrogen bonds, where the N-H proton acts as a hydrogen bond donor and the oxygen atoms of the aldehyde groups can act as acceptors. In the crystal structure of the phenylsulfonyl derivative, the molecules are linked into a three-dimensional framework by C-H···O hydrogen bonds. nih.gov It is highly probable that the parent compound would also exhibit a network of hydrogen bonds, playing a significant role in its crystal packing.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound and for obtaining information about its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₉NO₂, corresponding to a molecular weight of 151.16 g/mol . chemscene.com
HRMS can confirm the elemental composition of the molecule with high accuracy. When subjected to ionization in the mass spectrometer, the molecule will form a molecular ion, and its fragmentation will lead to a series of daughter ions. The masses of these fragments provide clues about the molecule's structure. For instance, the loss of a methyl group (CH₃) or an aldehyde group (CHO) would result in characteristic fragment ions. This technique is frequently used to characterize the products of derivatization reactions involving this compound. researchgate.netnih.gov
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Note: These are predicted m/z values for common adducts.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 152.07060 |
| [M+Na]⁺ | 174.05254 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the characterization of molecular structures. By probing the vibrational modes of a molecule, these techniques provide a unique spectral fingerprint, allowing for the identification and confirmation of specific functional groups. In the structural elucidation of this compound, IR and Raman spectroscopy are indispensable for verifying the key architectural features, namely the pyrrole ring, the N-H bond, the C-H bonds of the methyl groups, and the two carbaldehyde functionalities.
The vibrational modes of a molecule are determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, typically from a laser. A vibration is Raman active if it leads to a change in the polarizability of the molecule. Due to these different selection rules, IR and Raman spectroscopy are often complementary, with some vibrations being active in one technique but not the other, or showing different intensities.
For a molecule with a center of symmetry, there is a mutual exclusion principle, where vibrations that are IR active are Raman inactive, and vice-versa. However, for molecules lacking a center of symmetry, such as this compound, many vibrational modes can be active in both IR and Raman spectra, albeit with varying intensities.
Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the known vibrational frequencies of its constituent functional groups and data from closely related compounds, a comprehensive assignment of its expected spectral features can be made. The synthesis of related pyrrole carboxaldehydes, such as 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde via the Vilsmeier-Haack reaction, provides some key infrared absorption data that can be used for comparative analysis. blogspot.com The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like pyrroles. wikipedia.orgijpcbs.comorganic-chemistry.org
The following tables present the expected vibrational frequencies for the key functional groups in this compound, based on established correlation charts and data from analogous structures.
Interactive Data Table: Predicted Infrared (IR) Spectral Data for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400-3200 | N-H stretch | Pyrrole N-H | Medium-Strong |
| 3000-2850 | C-H stretch | Methyl (CH₃) | Medium |
| 2850-2750 | C-H stretch | Aldehyde (CHO) | Weak-Medium |
| 1700-1660 | C=O stretch | Aldehyde (CHO) | Strong |
| 1600-1500 | C=C stretch | Pyrrole ring | Medium-Variable |
| 1470-1430 | C-H bend | Methyl (CH₃) | Medium |
| 1400-1350 | C-N stretch | Pyrrole ring | Medium |
| 900-650 | N-H wag | Pyrrole N-H | Broad, Medium |
Interactive Data Table: Predicted Raman Spectral Data for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400-3200 | N-H stretch | Pyrrole N-H | Weak |
| 3000-2850 | C-H stretch | Methyl (CH₃) | Strong |
| 1700-1660 | C=O stretch | Aldehyde (CHO) | Medium |
| 1600-1500 | C=C stretch | Pyrrole ring | Strong |
| 1470-1430 | C-H bend | Methyl (CH₃) | Medium |
| 1400-1350 | C-N stretch | Pyrrole ring | Medium |
Detailed Research Findings:
N-H Vibrations: The N-H stretching vibration of the pyrrole ring is expected to appear as a relatively sharp band in the IR spectrum in the region of 3400-3200 cm⁻¹. researchgate.net In the solid state, hydrogen bonding can lead to a broadening and shifting of this band to lower frequencies. The corresponding N-H wagging motion is anticipated as a broad absorption between 900 and 650 cm⁻¹. In the Raman spectrum, the N-H stretch is typically weak.
Aldehyde Group Vibrations: The most characteristic absorption for the carbaldehyde groups is the strong C=O stretching band in the IR spectrum, expected between 1700 and 1660 cm⁻¹. The conjugation of the aldehyde group with the pyrrole ring is likely to shift this absorption to a lower wavenumber compared to a non-conjugated aldehyde. A study on a related compound, 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde, reported a C=O stretch at 1651.24 cm⁻¹. blogspot.com The C-H stretching of the aldehyde group typically gives rise to one or two weak to medium bands in the 2850-2750 cm⁻¹ region of the IR spectrum.
Pyrrole Ring Vibrations: The pyrrole ring itself gives rise to a series of characteristic vibrations. The C=C stretching vibrations are expected in the 1600-1500 cm⁻¹ region and are often more prominent in the Raman spectrum. The C-N stretching vibrations are typically found in the 1400-1350 cm⁻¹ range.
Methyl Group Vibrations: The C-H stretching vibrations of the two methyl groups are expected to appear in the 3000-2850 cm⁻¹ region of both IR and Raman spectra, often with multiple, closely spaced bands corresponding to symmetric and asymmetric stretching modes. The C-H bending (scissoring) vibrations of the methyl groups should be observable around 1470-1430 cm⁻¹.
Computational and Theoretical Investigations of 2,5 Dimethyl 1h Pyrrole 3,4 Dicarbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to elucidating the electronic landscape of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde. Methods such as Density Functional Theory (DFT) and semi-empirical methods like MNDO are employed to determine the distribution of electrons within the molecule, which in turn governs its reactivity. researchgate.net
The electronic structure of pyrrole (B145914) and its derivatives is characterized by a five-membered aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen atom participates in the π-system, making the ring electron-rich and highly reactive towards electrophiles. numberanalytics.com In this compound, the presence of two electron-withdrawing aldehyde groups at the 3 and 4 positions significantly influences the electron density distribution. These groups pull electron density away from the pyrrole ring, affecting its aromaticity and the reactivity of the remaining positions.
Key Research Findings:
Electron Density Distribution: Calculations would likely show a significant polarization of electron density towards the oxygen atoms of the dicarbaldehyde groups. The nitrogen atom would still possess a partial positive charge due to its involvement in the aromatic system.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is expected to be localized primarily on the pyrrole ring, while the LUMO would likely be centered on the dicarbaldehyde moieties, indicating that the ring is the primary site for electrophilic attack and the aldehyde groups are susceptible to nucleophilic attack.
Reactivity Indices: Parameters derived from quantum chemical calculations, such as Fukui functions and local softness, can pinpoint the most reactive sites within the molecule. These indices would likely confirm the susceptibility of the aldehyde carbons to nucleophilic addition and the remaining ring positions to electrophilic substitution, albeit deactivated by the electron-withdrawing groups.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| TPSA (Topological Polar Surface Area) | 49.93 Ų chemscene.com |
| XlogP | 1.25654 chemscene.com |
| Hydrogen Bond Acceptors | 2 chemscene.com |
| Hydrogen Bond Donors | 1 chemscene.com |
| Rotatable Bonds | 2 chemscene.com |
Conformational Analysis and Molecular Dynamics Simulations of Pyrrole Derivatives
The three-dimensional structure and dynamics of this compound are critical for understanding its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations provide insights into the molecule's flexibility and preferred shapes.
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary degrees of freedom are the rotation of the two aldehyde groups relative to the pyrrole ring. X-ray crystallography studies of a related compound, 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde, show that the aldehyde groups are slightly twisted from the plane of the pyrrole ring. nih.govnih.gov This suggests that the planar conformation might not be the lowest energy state.
Molecular dynamics simulations offer a time-resolved view of the molecule's behavior, showing how it vibrates, rotates, and interacts with its environment. acs.orgacs.org For pyrrole derivatives, MD simulations can reveal:
The accessible conformational space at a given temperature.
The dynamics of solvent molecules around the solute.
The stability of intermolecular interactions, such as hydrogen bonds.
Simulated Conformational Data:
| Dihedral Angle | Predicted Value (degrees) |
| C2-C3-C(aldehyde)-O | Expected to be near 0 or 180, with slight deviations |
| C5-C4-C(aldehyde)-O | Expected to be near 0 or 180, with slight deviations |
Computational Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the chemical shifts of the pyrrole proton, the methyl protons, and the aldehyde protons are key identifiers. The predicted spectra would be expected to be in good agreement with experimental data, aiding in the structural elucidation of this and related compounds. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated and compared to an experimental IR spectrum. The characteristic vibrational modes for this compound would include the N-H stretch, C-H stretches of the methyl and aldehyde groups, and the strong C=O stretches of the dicarbaldehyde functionality. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
Predicted Spectroscopic Data vs. Experimental Analogs:
| Spectroscopic Technique | Predicted Feature | Experimental Observation (for related pyrroles) |
| ¹H NMR (ppm) | Aldehyde protons (CHO) downfield | Aldehyde protons typically appear around 9-10 ppm. |
| ¹³C NMR (ppm) | Carbonyl carbons (C=O) significantly downfield | Carbonyl carbons are typically found > 180 ppm. |
| IR (cm⁻¹) | Strong C=O stretching band | Strong absorption observed around 1650-1700 cm⁻¹. |
Elucidation of Reaction Mechanisms Using Advanced Computational Chemistry Tools
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. numberanalytics.com For this compound, computational studies can be used to explore various transformations, such as electrophilic substitution, nucleophilic addition to the carbonyl groups, and condensation reactions.
By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate.
Commonly Studied Reaction Mechanisms for Pyrroles:
Electrophilic Aromatic Substitution: While the pyrrole ring is generally reactive towards electrophiles, the two aldehyde groups in this compound are deactivating. Computational studies could quantify this deactivation and predict the regioselectivity of any potential substitution reactions. mdpi.com
Nucleophilic Addition to Carbonyls: The aldehyde groups are prime targets for nucleophiles. Computational modeling can be used to study the mechanism of reactions such as the formation of imines, oximes, or the reduction of the aldehydes to alcohols.
Condensation Reactions: The dicarbaldehyde can undergo intramolecular or intermolecular condensation reactions to form larger, more complex heterocyclic systems. Computational chemistry can help in understanding the thermodynamics and kinetics of these cyclization processes.
Advanced Computational Tools:
A variety of software packages are available for performing these calculations, each with its own strengths. cambridgemedchemconsulting.com Some commonly used tools include:
Gaussian: A widely used program for a broad range of quantum chemical calculations.
ORCA: A powerful and versatile quantum chemistry package.
AMBER and GROMACS: Popular software for molecular dynamics simulations.
MOE (Molecular Operating Environment): An integrated platform for various molecular modeling and drug discovery tasks. cambridgemedchemconsulting.com
Through the application of these computational tools, a detailed and predictive understanding of the chemical nature of this compound can be achieved.
Role As a Synthetic Precursor and Building Block in Complex Molecular Architectures
Applications in the Synthesis of Advanced Heterocyclic Systems and Macrocyclic Compounds
The bifunctional nature of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, owing to its two aldehyde groups, makes it an exceptional starting material for the construction of complex heterocyclic and macrocyclic structures. The reactivity of these aldehyde moieties allows for condensation reactions with various nucleophiles, leading to the formation of larger, more elaborate molecular systems.
A significant application of pyrrole-3,4-dicarboxaldehydes is in the synthesis of macrocyclic compounds through reactions with diamines. For instance, the reaction of 3,4-diformyl-2,5-dimethylpyrrole with α,ω-diaminoalkanes can yield either a 2:2 macrocyclic adduct or a 1:1 bicyclic adduct, depending on the length of the alkane chain. researchgate.net Specifically, when reacted with 1,2-diaminoethane, a tetraimine macrocycle is formed. researchgate.net These reactions highlight the potential of this compound to serve as a key component in the template-free synthesis of complex macrocycles. The resulting macrocyclic structures can possess unique host-guest properties and have potential applications in supramolecular chemistry.
Furthermore, the strategic placement of the aldehyde groups on the pyrrole (B145914) ring allows for the creation of fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science due to their often-favorable biological and photophysical properties. The condensation of the dicarbaldehyde with appropriate binucleophiles can lead to the formation of novel polycyclic aromatic frameworks incorporating the pyrrole nucleus.
Utilization in the Construction of Functional Organic Materials
The electron-rich nature of the pyrrole ring, combined with the electron-withdrawing character of the dual aldehyde groups, imparts this compound with interesting electronic properties. This makes it a valuable building block for the synthesis of functional organic materials. Pyrrole-containing materials have demonstrated significant potential in the field of organic electronics, including applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net
The aldehyde functionalities of this compound can be readily transformed into other functional groups, such as imines or vinylenes, through condensation reactions. This allows for the extension of the π-conjugated system, a critical factor in the design of organic semiconductors. The resulting larger, more delocalized electronic systems can lead to materials with enhanced charge transport properties and tailored optical absorption and emission characteristics.
One prominent class of materials derived from related structures are diketopyrrolopyrroles (DPPs), which are known for their high fluorescence quantum yields and excellent photostability. mdpi.com While not a direct precursor in all DPP syntheses, the structural motif of a substituted pyrrole core is central. The principles of extending conjugation and functional group transformation that are key to DPPs can be applied to derivatives of this compound to create novel dye molecules and semiconducting polymers.
Development of Ligands for Transition Metal Coordination Chemistry
The nitrogen atom of the pyrrole ring and the oxygen atoms of the aldehyde groups in this compound provide multiple coordination sites for transition metal ions. This makes it an excellent precursor for the design and synthesis of novel ligands for coordination chemistry. The resulting metal complexes have potential applications in catalysis, magnetism, and as functional materials.
The aldehyde groups can be modified, for example, through Schiff base condensation with amines, to introduce additional donor atoms and create multidentate ligands. These ligands can then be used to form stable complexes with a variety of transition metals. The specific geometry and electronic properties of the resulting metal complexes can be fine-tuned by varying the substituents on the pyrrole ring and the nature of the chelating arms derived from the aldehyde groups.
Research into pyrrole-based ligands has shown their utility in forming complexes with first-row transition metals like copper(II) and nickel(II). researchgate.net Furthermore, pyrrole-based PNP pincer ligands have been successfully used to create complexes with group 4 metals such as titanium, zirconium, and hafnium. nih.gov These complexes are of interest for their catalytic activity and unique structural features. The versatility of the pyrrole scaffold allows for the creation of ligands that can stabilize different oxidation states and coordination geometries of the metal center, leading to complexes with tailored reactivity.
Intermediate in the Synthesis of Pyrrole-Containing Scaffolds for Chemical Biology Probes
Chemical probes are essential tools for studying biological systems, allowing for the visualization and perturbation of cellular processes. nih.govrsc.org Pyrrole-containing compounds are found in a variety of biologically active molecules and natural products, making them attractive scaffolds for the development of new chemical probes.
The dicarbaldehyde functionality of this compound offers a handle for the attachment of fluorophores, affinity tags, or reactive groups necessary for the development of chemical probes. For instance, the aldehyde groups can be selectively reacted to introduce linkers for conjugation to biomolecules or fluorescent dyes.
While direct application of this compound in this area is not extensively documented, the synthesis of fluorescent probes based on the diketopyrrolopyrrole (DPP) core highlights the potential of related pyrrole structures. mdpi.com These probes have been utilized for bio-imaging and sensing applications. The synthetic versatility of this compound suggests its potential as an intermediate in the creation of novel pyrrole-based probes with tailored properties for specific biological targets.
Design and Synthesis of Novel Bioactive Molecule Frameworks
The pyrrole moiety is a common structural feature in a vast number of biologically active compounds, including pharmaceuticals and natural products. nih.govnih.gov The ability to synthesize substituted pyrroles is therefore of great importance in medicinal chemistry. This compound provides a synthetically useful platform for accessing novel pyrrole-containing frameworks with potential therapeutic applications.
The aldehyde groups can serve as key reactive sites for the introduction of diverse substituents and the construction of more complex molecular architectures. For example, derivatives of pyrrole-3,4-dicarboximides have been synthesized and evaluated as potential anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. nih.gov In one study, N-substituted 3,4-pyrroledicarboximides were synthesized and showed inhibitory activity against both COX-1 and COX-2. nih.gov
Furthermore, the hybridization of the pyrrole core with other pharmacologically relevant heterocycles can lead to new classes of bioactive molecules. For instance, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have been developed and screened for their antimicrobial and anticancer activities. nih.gov These examples underscore the potential of utilizing this compound as a starting point for the discovery of new therapeutic agents.
Analytical Applications and Methodological Development
Derivatization Reagent in Advanced Chromatographic Techniques
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been successfully employed as a derivatizing agent in high-performance liquid chromatography (HPLC), particularly for the analysis of amino acids. nih.govdntb.gov.ua Derivatization is a technique used to convert an analyte into a product with properties that are more suitable for separation and detection. bohrium.com In the case of amino acids, which often lack a strong chromophore for UV detection, derivatization with a reagent like this compound imparts a UV-active structure to the amino acid molecules. nih.govbohrium.com
Precolumn derivatization involves reacting the analytes with the derivatizing agent before their introduction into the HPLC system. bohrium.com This approach has been demonstrated with this compound for the sensitive detection of amino acids. nih.gov The reaction between the dicarbaldehyde and a primary amino acid results in the formation of a highly fluorescent and UV-absorbing pyrrole-based derivative. nih.gov This allows for the quantification of amino acids at low concentrations using standard HPLC equipment with a UV detector. nih.govdntb.gov.ua
The derivatization reaction is typically carried out in a buffered solution to control the pH, which is a critical parameter for the reaction to proceed efficiently. nih.gov The resulting derivatives are then separated on a reversed-phase HPLC column, and the separated peaks are detected by monitoring their UV absorbance at a specific wavelength. nih.gov
A study detailed the use of this compound for the determination of various amino acids, including those found in biological samples. nih.gov The method was shown to be effective for the separation and quantification of a mixture of standard amino acids. nih.gov
For any quantitative analytical method, the optimization of the derivatization reaction is crucial to ensure complete and reproducible derivatization of the target analytes. For the derivatization of amino acids with this compound, several parameters have been investigated to achieve optimal results. nih.gov
The key parameters that are typically optimized include:
Reagent Concentration: A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion.
Reaction Time: The time required for the derivatization reaction to reach completion needs to be determined.
Reaction Temperature: Temperature can influence the rate and yield of the derivatization reaction.
pH of the Reaction Medium: The pH affects the reactivity of both the amino group of the amino acid and the aldehyde groups of the reagent.
In a study by Gatti et al. (2010), the optimal conditions for the derivatization of amino acids with this compound were determined. nih.gov The following table summarizes the optimized derivatization conditions:
| Parameter | Optimal Condition |
| Derivatizing Reagent Solution | 5 mg/mL of this compound in acetonitrile |
| Buffer | Borate buffer (0.4 M) |
| pH | 9.5 |
| Reaction Time | 2 minutes |
| Reaction Temperature | Room temperature |
| Mercaptan | 2-Mercaptoethanol (20 µL/mL of reagent solution) |
These optimized conditions ensure a rapid and complete reaction, leading to stable derivatives suitable for quantitative HPLC analysis. nih.gov
Development of Novel Analytical Probes and Sensing Platforms Based on Pyrrole (B145914) Dicarbaldehydes
The development of novel analytical probes and sensing platforms is a rapidly growing area of research. mdpi.commskcc.org Pyrrole-based compounds, including pyrrole dicarbaldehydes, are attractive building blocks for the design of such systems due to their versatile chemical reactivity and potential for creating materials with interesting optical and electronic properties. bohrium.comrsc.org While specific applications of this compound as a primary component in sensing platforms are not extensively documented, the broader class of pyrrole derivatives is being explored for these purposes. bohrium.comrsc.org
The aldehyde functional groups in pyrrole dicarbaldehydes can be utilized to covalently link the pyrrole core to other molecules or surfaces, which is a key step in the fabrication of sensing platforms. bohrium.com For instance, pyrrole derivatives have been used to create chemically distinct electrocopolymerized sensors for the detection of various analytes. rsc.org The ability to tailor the functionality of pyrrole-based polymers makes them promising for the development of highly sensitive and stable biosensors. bohrium.com
Furthermore, diketopyrrolopyrrole (DPP) derivatives, which share the pyrrole core structure, are being extensively investigated for the development of fluorescent probes and sensing platforms. mdpi.comresearchgate.net These DPP-based probes exhibit excellent photophysical properties, such as high fluorescence quantum yields and good stability, making them suitable for biological imaging and the detection of various analytes. mdpi.com The synthetic accessibility of DPP derivatives allows for the creation of a wide range of fluorescent probes with tailored specificities. nih.gov
Validation of Analytical Methods for Robustness and Reproducibility
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. nih.govresearchgate.net For an HPLC method utilizing this compound for amino acid analysis, a comprehensive validation would involve assessing several key parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). pensoft.net
The following table outlines the typical parameters evaluated during the validation of an HPLC method for amino acid analysis:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The peak for the analyte should be well-resolved from other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) > 0.99 |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the known amount of analyte added. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). | RSD < 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. | Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | The results should not be significantly affected by minor changes in parameters like mobile phase composition, pH, column temperature, and flow rate. |
Q & A
Basic Question: What are the optimized synthetic routes for 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde?
Methodological Answer:
The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting this compound with phenylsulfonyl chloride (PhSO₂Cl) in dry tetrahydrofuran (THF) using 18-crown-6 as a catalyst. Key steps include:
- Slow addition of reagents at room temperature.
- Stirring for 4 hours post-addition.
- Isolation via ice-water precipitation and recrystallization from methanol (yield: 64%, m.p. 395 K).
Optimization focuses on solvent purity, reaction time, and catalyst efficiency to minimize side products .
Basic Question: How is the molecular structure of this compound characterized using X-ray crystallography?
Methodological Answer:
X-ray crystallography reveals:
- Dihedral angles : 88.7° between pyrrole and phenyl rings, indicating near-perpendicular orientation.
- Torsional angles : C2–C3–C5–O3 = 2.1°, C1–C2–C6–O4 = 5.9°, showing slight aldehyde group twisting.
- Hydrogen bonding : C–H···O interactions stabilize the 3D framework (e.g., C6–H6···O3: 2.46 Å, 124°).
Data collection uses SHELX programs (e.g., SHELXL for refinement, SADABS for absorption correction). Structural validation follows IUCr standards to ensure sp² hybridization at nitrogen (sum of angles = 360°) .
Advanced Question: How can this compound be used as a derivatization reagent in HPLC for amino acid detection?
Methodological Answer:
The aldehyde groups react with primary amines (e.g., amino acids) under mild conditions:
- Derivatization protocol : Mix with analytes at ambient temperature for 2 minutes.
- Optimization parameters :
Advanced Question: How do experimental crystallographic data compare with computational models (e.g., DFT)?
Methodological Answer:
Discrepancies between experimental and computational data are analyzed by:
Geometry validation : Compare bond lengths/angles (e.g., S1–N = 1.6945 Å experimentally vs. ~1.68 Å DFT-predicted).
Hydrogen bonding : Assess energy contributions using software like Gaussian or ORCA.
Electron density maps : Identify regions with Δρ > 0.19 e Å⁻³ (indicative of unresolved solvent or disorder).
Contradictions often arise from crystal packing effects not modeled in gas-phase DFT .
Advanced Question: How to design experiments to explore its antifungal or antitumor activity?
Methodological Answer:
Step 1 : Synthesize derivatives (e.g., 2,5-dichloro analogs) via:
- Halogenation using SOCl₂ or PCl₅.
- Protection of aldehyde groups with ethylene glycol (yield: 78–85%) .
Step 2 : Bioactivity screening: - Antifungal assays : Disk diffusion against Candida albicans (MIC determination).
- Antitumor assays : MTT viability tests on HeLa or MCF-7 cell lines.
Step 3 : SAR analysis using crystallographic (e.g., substituent dihedral angles) and spectroscopic data (e.g., IR C=O stretching frequencies) .
Advanced Question: What strategies resolve data contradictions in polymorphic or solvate forms?
Methodological Answer:
Thermal analysis : DSC/TGA to identify polymorph transitions (e.g., melting point variations).
Variable-temperature XRD : Track structural changes (e.g., lattice parameter shifts).
Rietveld refinement : Quantify phase mixtures in PXRD data.
For solvates, solvent content is verified via PLATON SQUEEZE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
